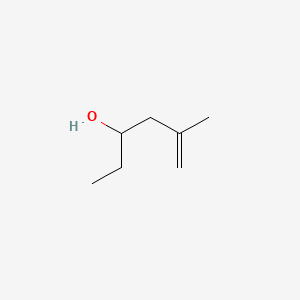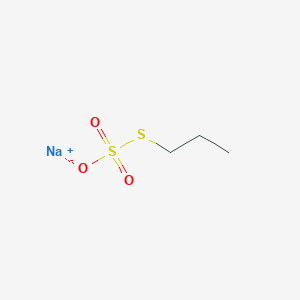
Thiosulfuric acid, S-propyl ester, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SodiumS-propylsulfurothioate is an organosulfur compound known for its unique chemical properties and applications. This compound is characterized by the presence of a sulfur atom bonded to a propyl group and a sodium atom, making it a versatile reagent in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
SodiumS-propylsulfurothioate can be synthesized through several methods. One common approach involves the reaction of propylthiol with sodium hydroxide, followed by the introduction of sulfur. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation. Another method involves the use of sodium sulfinate as a precursor, which undergoes sulfonylation reactions to yield SodiumS-propylsulfurothioate .
Industrial Production Methods
In industrial settings, the production of SodiumS-propylsulfurothioate often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
SodiumS-propylsulfurothioate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Common Reagents and Conditions
Common reagents used in reactions with SodiumS-propylsulfurothioate include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. The reactions typically occur under mild to moderate temperature and pressure conditions .
Major Products Formed
The major products formed from reactions involving SodiumS-propylsulfurothioate include sulfoxides, sulfones, thiols, and various substituted sulfur compounds .
Aplicaciones Científicas De Investigación
SodiumS-propylsulfurothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of SodiumS-propylsulfurothioate involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form bonds with other elements, leading to the formation of new chemical entities. These interactions can affect biological processes, such as enzyme activity and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to SodiumS-propylsulfurothioate include sodium sulfinates, sulfonamides, and sulfones. These compounds share similar sulfur-containing functional groups and exhibit comparable chemical reactivity .
Uniqueness
What sets SodiumS-propylsulfurothioate apart is its specific structure, which allows for unique reactivity and applications. Its ability to undergo various chemical transformations makes it a valuable reagent in both research and industrial settings .
Propiedades
Número CAS |
6363-00-4 |
|---|---|
Fórmula molecular |
C3H7NaO3S2 |
Peso molecular |
178.2 g/mol |
Nombre IUPAC |
sodium;1-sulfonatosulfanylpropane |
InChI |
InChI=1S/C3H8O3S2.Na/c1-2-3-7-8(4,5)6;/h2-3H2,1H3,(H,4,5,6);/q;+1/p-1 |
Clave InChI |
CQJKFUGQTACAEV-UHFFFAOYSA-M |
SMILES canónico |
CCCSS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-d][1,2,4]triazin-2-ol](/img/structure/B13112854.png)
![N-Cyclopentyl-1-(pyrido[2,3-b]pyrazin-7-yl)piperidine-3-carboxamide](/img/structure/B13112878.png)
![3,6-bis[(E)-2-phenylethenyl]pyridazine](/img/structure/B13112879.png)
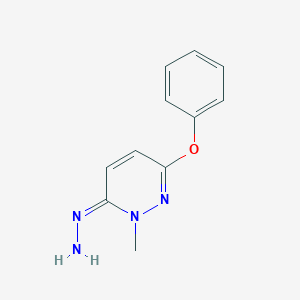
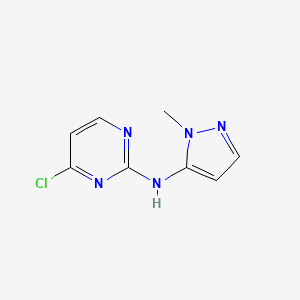
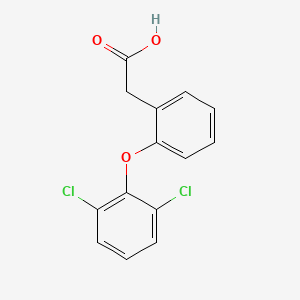
![[trans-2-Methoxycyclobutyl]methanol](/img/structure/B13112905.png)
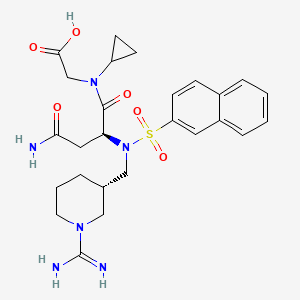
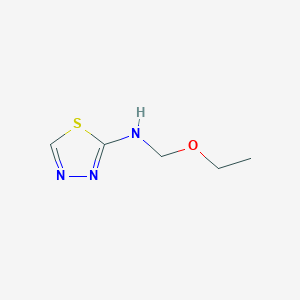
![5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B13112919.png)
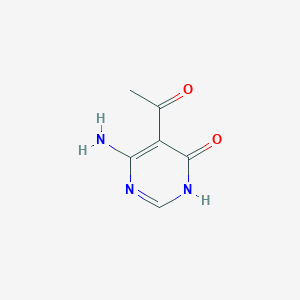
![5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine](/img/structure/B13112939.png)
![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B13112947.png)
